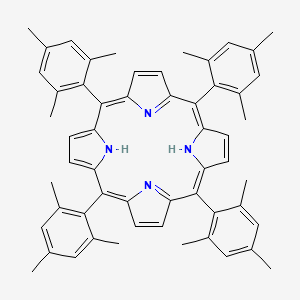

5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin

Description

5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin (C₅₆H₅₄N₄; MW 783.08 g/mol) is a meso-substituted porphyrin characterized by four 2,4,6-trimethylphenyl groups at its peripheral positions. This structure imparts significant steric bulk and hydrophobicity, distinguishing it from water-soluble porphyrins like sulfonated or pyridinium derivatives . The compound is commercially available (e.g., TCI America™) as a purple crystalline powder with ≥98% purity, widely used in catalysis, photodynamic therapy (PDT), and materials science due to its tunable electronic properties and stability .

Properties

CAS No. |

56396-12-4 |

|---|---|

Molecular Formula |

C56H54N4 |

Molecular Weight |

783.1 g/mol |

IUPAC Name |

5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21,22-dihydroporphyrin |

InChI |

InChI=1S/C56H54N4/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10/h13-28,57-58H,1-12H3 |

InChI Key |

NVRVXKGQRXOICG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)N3)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C9=C(C=C(C=C9C)C)C)N3)C |

Origin of Product |

United States |

Preparation Methods

Step 1: Condensation of Pyrrole and Mesitaldehyde

- Reagents : Pyrrole (2 mmol), 2,4,6-trimethylbenzaldehyde (mesitaldehyde, 2 mmol), HCl (10 mL), MeOH–H₂O (2:1, 150 mL).

- Conditions : Stirred at room temperature (RT) for 2 hours.

- Intermediate : A pink precipitate of tetrapyrrane forms, which is filtered and dried.

Step 2: Cyclization and Oxidation in DMF

- Reagents : Tetrapyrrane dissolved in reagent-grade DMF (15 mL).

- Conditions : Refluxed for 1.5 hours, stirred overnight at RT in air.

- Purification :

- Column chromatography (silica gel, CHCl₃/hexane) or crystallization.

- Yield : 29% (284 mg from 5.93 g mesitaldehyde).

Key Advantages :

- Avoids expensive oxidizers (e.g., DDQ, chloranil).

- Scalable to gram quantities with minimal solvent use.

BF₃-Etherate Catalyzed Synthesis

An earlier method by van der Made et al. (1988) uses BF₃·OEt₂ as a catalyst:

Reaction Setup

- Reagents : Pyrrole (40 mmol), mesitaldehyde (40 mmol), BF₃·OEt₂ (0.2 mL of 0.5 M solution in CH₂Cl₂).

- Solvent : CH₂Cl₂ (400 mL).

- Conditions : Stirred under N₂ at RT for 20 hours.

Oxidation and Work-Up

- Oxidizer : p-Chloranil (PCA, 3.7 mmol).

- Conditions : Refluxed for 1 hour, adsorbed onto alumina.

- Purification :

- Soxhlet extraction (MeOH to remove impurities, CHCl₃ to elute TMP).

- Yield : 29% (2.0 g from 5.93 g mesitaldehyde).

Key Advantages :

- Compatible with sterically hindered aldehydes.

- Simplified purification via Soxhlet extraction.

Comparison of Methods

| Parameter | HCl–DMF Method | BF₃-Etherate Method |

|---|---|---|

| Catalyst | HCl | BF₃·OEt₂ |

| Solvent | MeOH–H₂O → DMF | CH₂Cl₂ |

| Oxidation | Aerial O₂ | p-Chloranil (PCA) |

| Reaction Time | 2 h (Step 1) + 1.5 h (Step 2) | 20 h + 1 h reflux |

| Yield | 29% | 29% |

| Scalability | Gram-scale | Gram-scale |

| Cost Efficiency | High (no DDQ/PCA) | Moderate (requires PCA) |

Critical Analysis of Traditional Methods

- Adler–Longo Method : Uses propionic acid at 141°C but results in tar-like byproducts, complicating purification.

- Lindsey’s Method : Requires dilute chlorinated solvents (∼10 mM) and DDQ, making it costly for large-scale synthesis.

Spectral Characterization

- ¹H NMR (CDCl₃) : δ 8.62 (s, 8H, β-pyrrole), 7.26 (s, 8H, m-aryl), 2.62 (s, 12H, p-CH₃), 1.85 (s, 24H, o-CH₃).

- UV-Vis (CHCl₃) : λₘₐₐ 418 nm (Soret), 515 nm, 548 nm, 592 nm.

Practical Considerations

- Solvent Choice : DMF enhances cyclization efficiency compared to propionic acid or CH₃CN.

- Oxidizer-Free Approach : The HCl–DMF method leverages aerial oxidation, reducing costs.

- Purification : Crystallization suffices for high-purity TMP, avoiding column chromatography in some cases.

Chemical Reactions Analysis

Types of Reactions

5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin can undergo various chemical reactions, including:

Oxidation: The porphyrin ring can be oxidized to form porphyrin dications.

Reduction: Reduction can lead to the formation of porphyrinogen.

Substitution: The meso positions can be substituted with different functional groups, altering the compound’s properties.

Common Reagents and Conditions

Oxidizing Agents:

p-Chloranil, ferric chloride.Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, Grignard reagents.

Major Products

Oxidation Products: Porphyrin dications.

Reduction Products: Porphyrinogen.

Substitution Products: Various meso-substituted porphyrins.

Scientific Research Applications

Photodynamic Therapy

Overview: Photodynamic therapy (PDT) utilizes light-activated compounds to treat cancer. Tetramesitylporphyrin serves as a photosensitizer that generates reactive oxygen species upon light activation.

Mechanism: Upon exposure to specific wavelengths of light, the compound absorbs energy and transfers it to molecular oxygen, producing singlet oxygen that can induce cell death in targeted cancerous tissues.

Case Study: Research has shown that tetramesitylporphyrin can effectively target tumors with minimal damage to surrounding healthy tissues. It has been reported to enhance the efficacy of PDT in various cancer models, providing a less invasive treatment alternative compared to traditional therapies .

Solar Energy Conversion

Overview: Tetramesitylporphyrin plays a significant role in the development of organic solar cells due to its ability to absorb sunlight efficiently and facilitate charge separation.

Applications:

- Organic Photovoltaics: The compound is incorporated into organic photovoltaic devices where it functions as a light-harvesting antenna.

- Efficiency Improvement: Studies indicate that devices utilizing tetramesitylporphyrin exhibit enhanced energy conversion efficiencies compared to those using conventional materials .

Chemical Sensors

Overview: The compound is employed in the development of chemical sensors for detecting environmental pollutants and hazardous substances.

Functionality: Tetramesitylporphyrin can be modified to create sensors that respond selectively to specific analytes. Its optical properties allow for real-time monitoring of chemical concentrations.

Case Study: Research has demonstrated the successful application of tetramesitylporphyrin-based sensors for detecting heavy metals and organic pollutants in water samples, showcasing its potential for environmental monitoring .

Organic Electronics

Overview: In the field of organic electronics, tetramesitylporphyrin is utilized in the fabrication of organic light-emitting diodes (OLEDs).

Advantages:

- Color Quality: The compound contributes to improved color quality in display technologies.

- Energy Efficiency: Its incorporation into OLEDs enhances device performance by optimizing light emission properties .

Catalysis

Overview: Tetramesitylporphyrin serves as a catalyst in various chemical reactions, particularly in organic synthesis.

Applications:

- Oxidation Reactions: It has been found effective in catalyzing oxidation reactions involving hydrocarbons.

- Selectivity and Efficiency: Studies highlight its ability to facilitate reactions with high selectivity and efficiency, making it a valuable tool in synthetic organic chemistry .

Summary Table of Applications

| Application | Description | Key Benefits |

|---|---|---|

| Photodynamic Therapy | Light-activated therapy targeting cancer cells | Minimally invasive treatment |

| Solar Energy Conversion | Enhances efficiency of organic solar cells | Improved energy conversion |

| Chemical Sensors | Detects pollutants and hazardous materials | Real-time monitoring |

| Organic Electronics | Used in OLEDs for improved display technology | Better color quality and energy efficiency |

| Catalysis | Catalyzes various organic reactions | High selectivity and reaction efficiency |

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. These complexes can participate in various catalytic and photochemical processes. The porphyrin ring’s conjugated system allows for efficient absorption of light, making it useful in photodynamic therapy, where it generates reactive oxygen species to kill cancer cells.

Comparison with Similar Compounds

Steric Bulk

- 5,10,15,20-Tetrakis(4-butoxyphenyl)porphyrin : The 4-butoxyphenyl substituents are less bulky than 2,4,6-trimethylphenyl groups, minimizing steric hindrance during catalytic reactions. This enhances substrate accessibility in metalloporphyrin catalysts .

- 5,10,15,20-Tetrakis(2,4,6-tribromophenyl)porphyrin : Bromine atoms increase steric bulk and electron-withdrawing effects, improving oxidative catalysis (e.g., azo dye degradation) but reducing solubility in organic solvents .

Electronic Modulation

- Halogenated Derivatives :

- 5,10,15,20-Tetrakis(4-fluorophenyl)porphyrin: Fluorine’s electron-withdrawing effect red-shifts absorption spectra, enhancing PDT efficacy. Yields during synthesis are moderate (28–36%) .

- 5,10,15,20-Tetrakis(4-bromophenyl)porphyrin (TBPP): Bromine enhances intersystem crossing for ROS generation, achieving 99% MRSA eradication under blue light .

- Hydrophilic Derivatives :

- 5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrin (TSPP): Sulfonate groups increase hydrophilicity (log Pₒ/w = −0.25), favoring renal clearance in radiopharmaceuticals .

- 5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin (TCPP): Carboxyl groups enable pH-dependent solubility and metal chelation for electrochemical applications .

Catalytic and Photodynamic Performance

Catalysis

- Peroxynitrite Decomposition: The iron(III) complex of 5,10,15,20-Tetrakis(2,4,6-trimethyl-3,5-disulfonatophenyl)porphyrin exhibits superior peroxynitrite decomposition activity (vs. non-sulfonated analogs), reducing inflammation in vivo .

- Azo Dye Oxidation : Mn(III)-Tetrakis(2,4,6-tribromophenyl)porphyrin achieves >90% Sudan IV bleaching, outperforming methoxy- or sulfonamide-substituted analogs due to enhanced electrophilicity .

Photodynamic Therapy

- Trimethylphenyl vs. Halogenated Derivatives : While TBPP and TCPP show strong ROS generation, the trimethylphenyl variant’s hydrophobicity limits aqueous solubility, restricting its use in biological systems unless formulated with carriers .

- ZnTPPS4 (Zinc TSPP) : Demonstrates 80% CRC cell death in PDT, comparable to methylene blue, but requires hydrophilic environments for efficacy .

Antioxidant and Redox Activity

- 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin (THPP) : Exhibits high antioxidant activity (EC₅₀ = 12 µM) by scavenging DPPH radicals, unlike alkoxy-substituted analogs (e.g., pentoxyphenyl) .

Biological Activity

5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin (TMP) is a synthetic porphyrin compound notable for its extensive applications in biological and medicinal chemistry. This article explores its biological activity, including its effects on cellular processes, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₅₆H₅₄N₄

- Molecular Weight : 783.08 g/mol

- CAS Number : 56396-12-4

- Appearance : Dark purple crystalline powder

1. Photodynamic Therapy (PDT)

TMP has been extensively studied for its role in photodynamic therapy, a treatment that utilizes light-sensitive compounds to induce cell death in targeted tissues. The mechanism involves the absorption of light by the porphyrin, leading to the generation of reactive oxygen species (ROS), which can damage cellular components and induce apoptosis in cancer cells.

2. Antioxidant Properties

Research indicates that TMP exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress in cells, which is crucial for protecting against various diseases related to oxidative damage.

3. Metal Coordination

TMP can form complexes with metal ions (e.g., manganese), which can alter its biological activity. These metal complexes have shown potential in catalyzing reactions that mimic natural enzymes, suggesting applications in biocatalysis and synthetic biology.

Table 1: Summary of Biological Activities of TMP

Case Study: Photodynamic Efficacy

A study investigated the efficacy of TMP in treating human breast cancer cells (MCF-7). Upon exposure to light at specific wavelengths, TMP generated ROS that led to significant cell death compared to untreated controls. The study highlighted the importance of optimizing light dosage and TMP concentration for effective treatment outcomes .

Case Study: Antioxidant Mechanism

Another research focused on the antioxidant properties of TMP in neuronal cells exposed to oxidative stress. Results demonstrated that TMP effectively reduced cellular damage and improved cell viability by enhancing endogenous antioxidant defenses .

Applications in Medicine

- Cancer Treatment : Due to its ability to induce apoptosis through ROS generation, TMP is being explored as a candidate for PDT in various cancers.

- Neuroprotection : Its antioxidant properties suggest potential applications in neurodegenerative diseases where oxidative stress plays a critical role.

- Biocatalysis : The ability of TMP to form metal complexes opens avenues for its use as a biocatalyst in synthetic organic chemistry.

Q & A

Q. What synthetic methodologies are most effective for preparing 5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin, and how can reaction conditions be optimized?

The Adler-Long method is widely used for synthesizing meso-substituted porphyrins. This involves condensation of pyrrole with 2,4,6-trimethylbenzaldehyde in a high-boiling solvent mixture (e.g., propionic acid or glacial acetic acid/nitrobenzene) at 120–140°C for 4–6 hours . Key optimization steps include:

- Solvent selection : Nitrobenzane enhances solubility of aromatic aldehydes, improving yields .

- Purification : Column chromatography (silica gel, dichloromethane/hexane) isolates the product, though yields are typically low (5–15%) due to competing oligomerization .

- Metalation : Post-synthetic metal insertion (e.g., Sn, Co) requires refluxing with metal salts in DMF or THF .

Q. What characterization techniques are critical for confirming the structure of this porphyrin?

- UV-Vis spectroscopy : A strong Soret band (~420 nm) and Q-bands (500–650 nm) confirm π-π* transitions characteristic of porphyrins .

- X-ray crystallography : Resolves non-planar "ruffled" conformations and substituent orientations. For example, 2,4,6-trimethylphenyl groups tilt 65–74° relative to the porphyrin plane .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 847 for acetyloxy derivatives) validate purity .

- NMR : Absence of pyrrole NH signals (δ ~-2 ppm) confirms free-base formation .

Q. How do peripheral substituents influence the solubility and crystallinity of this porphyrin?

Bulky 2,4,6-trimethylphenyl groups enhance solubility in organic solvents (e.g., CH₂Cl₂, THF) but reduce crystallinity due to steric hindrance. Crystallization often requires slow diffusion of hexane into dichloromethane solutions, forming solvent-inclusive lattices . Polar substituents (e.g., hydroxyl, acetyloxy) enable hydrogen-bonded supramolecular networks, while nitro groups promote columnar stacking via π-π interactions .

Advanced Research Questions

Q. How can this porphyrin be tailored for photocatalytic applications, such as dye degradation?

Metalation with Sn(II) or Co(II) enhances photocatalytic activity by stabilizing charge-separated states. For example:

- Sn(II)-porphyrins : Degrade methylene blue under visible light via singlet oxygen generation, with efficiency dependent on axial ligand coordination .

- Hybrid systems : Embedding in TiO₂ or MOFs improves stability and electron transfer kinetics .

- Experimental design : Use UV-Vis kinetics (dye absorbance decay) and ESR spectroscopy to confirm reactive oxygen species (e.g., ¹O₂, •OH) .

Q. What strategies resolve contradictions in reported antioxidant activities of substituted porphyrins?

Electrochemical assays (e.g., DPPH radical scavenging) reveal that electron-donating groups (e.g., 4-hydroxyphenyl) enhance antioxidant capacity by stabilizing radical intermediates, while bulky alkyl chains (e.g., pentoxy) hinder electron transfer . Discrepancies arise from:

Q. How does the crystal packing of this porphyrin impact its optoelectronic properties?

X-ray studies reveal columnar stacking (e.g., P1 21/n1 space group) with inter-porphyrin distances of ~3.9 Å, facilitating exciton coupling for nonlinear optical (NLO) applications . Ruffling distortions reduce symmetry, increasing hyperpolarizability (β) for second-harmonic generation . Solvent inclusion (e.g., pyridine) disrupts stacking, necessitating solvent-free crystallization for device integration .

Q. What experimental approaches analyze conflicting data on substituent effects in porphyrin-based sensors?

- Comparative DFT studies : Calculate HOMO-LUMO gaps to predict redox sensitivity. Nitro groups lower LUMO levels, enhancing electron-accepting capacity .

- Single-crystal conductivity measurements : Correlate packing motifs (e.g., herringbone vs. columnar) with charge mobility .

- In situ spectroelectrochemistry : Monitor spectral shifts during oxidation/reduction to identify active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.